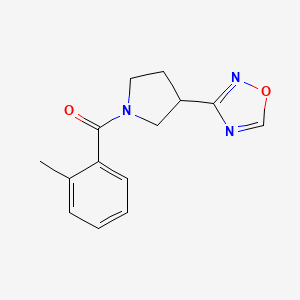

(3-(1,2,4-Oxadiazol-3-il)pirrolidin-1-il)(o-tolil)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that features a pyrrolidine ring, a benzoyl group, and an oxadiazole ring

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole structure have shown promising antimicrobial properties. Studies indicate that derivatives of oxadiazoles exhibit significant activity against various bacterial strains and fungi. For instance, a review highlighted the broad-spectrum antimicrobial effects of oxadiazole derivatives, suggesting that modifications in their structure can enhance efficacy against resistant strains .

Anticancer Properties

The anticancer potential of 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole has been explored in multiple studies. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and interference with cell cycle regulation . The incorporation of specific substituents on the oxadiazole ring has been linked to enhanced cytotoxicity against different cancer cell lines.

Anti-inflammatory Effects

Recent investigations have focused on the anti-inflammatory properties of oxadiazole compounds. For example, a study demonstrated that certain oxadiazole derivatives effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response . This suggests that 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole may serve as a lead compound for developing new anti-inflammatory agents.

Synthesis Strategies

The synthesis of 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions including cyclization methods that form the oxadiazole ring from suitable precursors . The strategic design of synthetic pathways allows for the introduction of various functional groups that can modulate biological activity.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with target proteins. These computational methods provide insights into the structure-activity relationship (SAR) and guide further modifications to enhance biological activity .

Case Studies

Mecanismo De Acción

Target of Action

The primary target of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by this compound leads to a series of molecular and cellular effects. These include the lowering of blood glucose and insulin levels, an increase in insulin sensitivity, and the enhancement of energy expenditure .

Análisis Bioquímico

Biochemical Properties

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone has been identified as a potent agonist of the G-protein coupled bile acid receptor 1 (GPBAR1) . It interacts with this receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction is selective, showing high selectivity over other bile acid receptors .

Cellular Effects

The interaction of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone with GPBAR1 has significant effects on various types of cells. For instance, in intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This leads to a lowering of blood glucose and insulin levels while increasing insulin sensitivity .

Molecular Mechanism

The molecular mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone involves its binding to GPBAR1. Computational studies have elucidated the binding mode of this compound to GPBAR1, showing that residues Glu169, Asn93, and Tyr240 play a leading role in the ligand recognition .

Temporal Effects in Laboratory Settings

Its pharmacokinetic properties suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .

Metabolic Pathways

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone is involved in the regulation of multiple metabolic pathways through its interaction with GPBAR1 . This receptor plays a major role in the systemic regulation of multiple metabolic pathways .

Métodos De Preparación

The synthesis of 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the benzoyl group and the oxadiazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .

Comparación Con Compuestos Similares

3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

Benzoyl-substituted compounds: These compounds feature the benzoyl group and may exhibit similar chemical reactivity.

Oxadiazole derivatives: These compounds contain the oxadiazole ring and are often studied for their unique properties

Actividad Biológica

The compound 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a member of the oxadiazole class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can be depicted as follows:

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The mechanism of action often involves the inhibition of key enzymes related to cancer cell proliferation. For instance:

- Mechanisms : The compound may inhibit thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cellular proliferation .

- Case Studies : A study demonstrated that oxadiazole derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.12 to 2.78 µM .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Oxadiazole Derivative A | 0.12 | HeLa |

| Oxadiazole Derivative B | 0.45 | MCF-7 |

| 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole | TBD | TBD |

2. Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented, showing effectiveness against a range of pathogens:

- Antibacterial Effects : Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives have shown activity comparable to standard antibiotics like gentamicin .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Mycobacterium tuberculosis | 16 |

3. Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, oxadiazole derivatives have been explored for various other pharmacological effects:

- Anti-inflammatory Activity : Some studies suggest that these compounds may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

- Antidiabetic Potential : Certain derivatives have shown promise in treating diabetes by modulating glucose metabolism and enhancing insulin sensitivity .

Structure-Activity Relationship (SAR)

The biological activity of 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is influenced by its structural features:

- Substituents : The presence of the methylbenzoyl group enhances lipophilicity and may improve cellular uptake.

- Pyrrolidine Ring : This moiety contributes to the compound's ability to interact with biological targets effectively.

Propiedades

IUPAC Name |

(2-methylphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-10-4-2-3-5-12(10)14(18)17-7-6-11(8-17)13-15-9-19-16-13/h2-5,9,11H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTKSKKYTAUTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.